Oleyl hydrogen phosphate, triethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl hydrogen phosphate, triethylamine salt is a chemical compound that belongs to the class of alkyl phosphates. These compounds are characterized by the presence of a phosphate group attached to an alkyl chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oleyl hydrogen phosphate, triethylamine salt typically involves the reaction of oleyl alcohol with phosphorus oxychloride in the presence of triethylamine. The reaction is carried out in a solvent such as toluene, followed by filtration and treatment with steam to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced filtration and purification techniques is essential to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oleyl hydrogen phosphate, triethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form oleyl alcohol and phosphoric acid.
Substitution: It can undergo substitution reactions with other alkyl or aryl groups to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Oleyl alcohol and phosphoric acid.
Substitution: Various phosphate esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Oleyl hydrogen phosphate, triethylamine salt has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of oleyl hydrogen phosphate, triethylamine salt involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and enhancing the delivery of active ingredients. It also interacts with proteins, potentially affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trioctyl phosphate
- Tridecyl phosphate
- Tristearyl phosphate
- Potassium cetyl phosphate
- Disodium oleyl phosphate
Uniqueness
Oleyl hydrogen phosphate, triethylamine salt is unique due to its specific alkyl chain length and the presence of the triethylamine salt. This combination provides distinct surfactant properties, making it particularly effective in applications requiring emulsification and stabilization .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68439-28-1 |
---|---|
Molekularformel |
C24H52NO4P |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
N,N-diethylethanamine;[(Z)-octadec-9-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H37O4P.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-7(5-2)6-3/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);4-6H2,1-3H3/b10-9-; |
InChI-Schlüssel |
NXVOAPNFECRCEN-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O.CCN(CC)CC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)O.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.